1-(3,4-Dichlorophenyl)ethane-1,2-diamine
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Overview
Description
1-(3,4-Dichlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10Cl2N2 It is characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods such as column chromatography or distillation may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dichlorophenyl)ethane-1,2-diamine
- 1-(4-Chlorophenyl)ethane-1,2-diamine
- 1-(3,4-Dichlorophenyl)ethane-1,2-diol
Uniqueness
1-(3,4-Dichlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C8H10Cl2N2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
DACCINGOQFWAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Cl |
Origin of Product |
United States |
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